molecular formula C19H32O B1306770 1,3,5-Tri-tert-butyl-2-methoxybenzene CAS No. 3975-80-2

1,3,5-Tri-tert-butyl-2-methoxybenzene

Cat. No.: B1306770
CAS No.: 3975-80-2
M. Wt: 276.5 g/mol
InChI Key: WJLKFJCHFNSJQB-UHFFFAOYSA-N
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Description

1,3,5-Tri-tert-butyl-2-methoxybenzene is an organic compound with the molecular formula C19H32O. It is characterized by the presence of three tert-butyl groups and one methoxy group attached to a benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri-tert-butyl-2-methoxybenzene can be synthesized through the alkylation of 2-methoxybenzene (anisole) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri-tert-butyl-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced under specific conditions to remove the tert-butyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: De-tert-butylated products.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-Tri-tert-butyl-2-methoxybenzene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tri-tert-butyl-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1,3,5-Tri-tert-butylbenzene: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    2,4,6-Tri-tert-butylphenol: Contains hydroxyl groups instead of a methoxy group, leading to different chemical properties and applications.

    1,3,5-Trimethoxybenzene: Contains three methoxy groups, resulting in distinct reactivity and uses.

Uniqueness: 1,3,5-Tri-tert-butyl-2-methoxybenzene is unique due to the combination of tert-butyl and methoxy groups, which confer specific steric and electronic properties. This makes it valuable for studying steric effects in chemical reactions and for applications requiring precise molecular interactions.

Properties

IUPAC Name

1,3,5-tritert-butyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLKFJCHFNSJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247364
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3975-80-2
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3975-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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